Mass Shift Differentiation: Baseline MS Resolution (M+4) vs. Single-Labeled Analogs
The L-Alanine-N-FMOC (13C3,15N) building block imparts a nominal mass shift of +4 Da to any synthesized peptide, compared to the unlabeled version. This contrasts with single-isotope labeled analogs, which provide smaller mass shifts: Fmoc-Ala-OH-15N provides only a +1 Da shift and Fmoc-Ala-OH-13C3 provides a +3 Da shift . The +4 Da shift ensures that the monoisotopic peak of the heavy peptide is clearly resolved from the isotopic envelope of the endogenous, light peptide, minimizing spectral overlap and improving the accuracy of MS1-based quantification.
| Evidence Dimension | Nominal Mass Shift (Da) relative to unlabeled Fmoc-Ala-OH |
|---|---|
| Target Compound Data | +4 Da |
| Comparator Or Baseline | Fmoc-Ala-OH-15N: +1 Da; Fmoc-Ala-OH-13C3: +3 Da |
| Quantified Difference | 3 Da greater shift than 15N analog; 1 Da greater shift than 13C3 analog |
| Conditions | Mass spectrometry (MS1) analysis of Fmoc-protected alanine building blocks |
Why This Matters
A +4 Da mass shift is the minimum required for reliable separation from the natural isotopic distribution of most tryptic peptides, directly reducing quantitative error in targeted proteomics assays.
